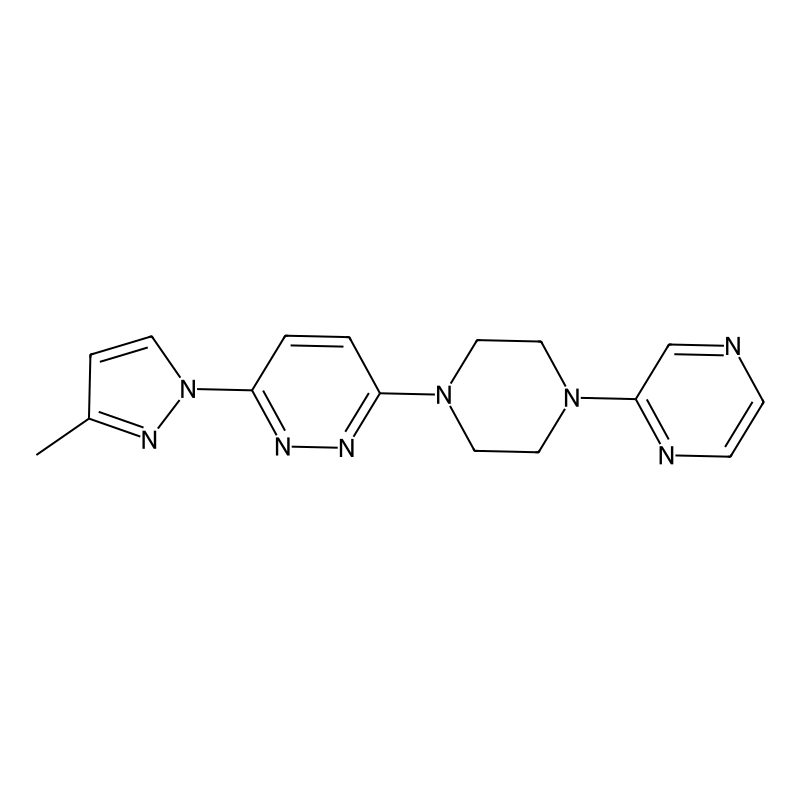

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine core substituted with pyrazole and piperazine moieties. The molecular formula of this compound is , and it has a molecular weight of approximately 350.4 g/mol. Its systematic name reflects its intricate arrangement of nitrogen-containing heterocycles, specifically featuring two pyrazole rings and a piperazine group attached to a pyridazine framework, which contributes to its potential biological activity and chemical reactivity .

There is no known information regarding the mechanism of action for this specific compound.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Consult a safety data sheet (SDS) for similar compounds if available.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of potential biological activities using relevant in vitro and in vivo assays.

- Computational modeling to predict the interaction of the molecule with specific targets.

- Oxidation: Introducing oxygen-containing functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Removing oxygen functionalities or reducing double bonds, typically using agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Replacing one functional group with another, facilitated by halogens or nucleophiles under acidic or basic conditions.

The specific reactivity of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can be influenced by the nature of the substituents on the heterocycles.

Compounds containing pyrazole and pyridazine moieties have been associated with a variety of pharmacological activities. Research indicates that derivatives of these compounds exhibit:

- Anti-inflammatory and antirheumatic properties.

- Potential antitumor and antileukemic effects.

- Activity against various microbial strains, including antifungal properties against pathogens like Aspergillus niger and Helminthosporium oryzae .

The biological mechanisms often involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular processes.

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of Intermediates: Synthesis begins with the formation of pyrazole and pyridazine intermediates.

- Coupling Reactions: These intermediates are then coupled through reactions involving piperazine derivatives, often employing catalysts to enhance yields.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .